2-Furanethanol

Catalog No.
S667714
CAS No.
35942-95-1
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furanethanol

CAS Number

35942-95-1

Product Name

2-Furanethanol

IUPAC Name

2-(furan-2-yl)ethanol

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2

InChI Key

MZQBNTYWHOHSMS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CCO

Canonical SMILES

C1=COC(=C1)CCO

Potential as a Biofuel

2-Furanethanol has been identified as a potential biofuel due to its favorable properties. It is produced from biomass through fermentation processes using microorganisms like bacteria or yeast. This renewable and sustainable aspect makes it an attractive alternative to fossil fuels. Additionally, 2-furanethanol possesses high energy density, meaning it can store a significant amount of energy in a given volume, making it suitable for transportation fuels. Research is ongoing to optimize production methods and investigate its performance in combustion engines [].

Applications in Chemical Synthesis

2-Furanethanol serves as a valuable starting material for the synthesis of various other chemicals. Its furan ring structure allows for diverse functionalization, enabling the creation of complex molecules with specific properties. Studies have explored its use in the synthesis of pharmaceuticals, agricultural chemicals, and polymers [, ].

2-Furanethanol, also known as β-amino-2-furanethanol or 2-amino-2-(furan-2-yl)ethanol, is an organic compound with the molecular formula C6_6H9_9NO2_2 and a molar mass of approximately 127.14 g/mol . This compound features a furan ring substituted with an ethanol group, which contributes to its unique properties and reactivity. The structure includes a hydroxyl group (-OH) and an amino group (-NH2_2), which can participate in various

  • Handle it with gloves and in a well-ventilated area due to its potential irritant properties [].
  • Assume flammability until specific data is available.
  • Follow general laboratory safety protocols when working with organic compounds.
Due to the presence of its functional groups:

  • Electrophilic Substitution: The furan ring can react with electrophiles, leading to substitution at the 2-position.
  • Nucleophilic Reactions: The amino group can act as a nucleophile, allowing for reactions with electrophilic centers.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.

Research indicates that 2-furanethanol exhibits various biological activities. It has been studied for its potential antibacterial properties and as a scaffold in medicinal chemistry. Its structural similarity to other biologically active compounds suggests it may have applications in drug development, particularly in targeting specific enzymes or receptors .

Several methods have been developed for synthesizing 2-furanethanol:

  • Direct Amination: Reacting furan derivatives with amines in the presence of catalysts.
  • Reduction of Furan Derivatives: Reducing furans or their derivatives using reducing agents such as lithium aluminum hydride.
  • Reactions with Aldehydes: Condensation of furan with aldehydes followed by reduction to yield 2-furanethanol.

These methods highlight the compound's versatility and the importance of reaction conditions in determining the yield and purity of the final product .

2-Furanethanol has several applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Flavors and Fragrances: Its pleasant odor makes it suitable for use in flavoring agents.
  • Polymer Chemistry: Can act as a monomer in polymer synthesis due to its reactive functional groups.

Studies on the interactions of 2-furanethanol with biological systems indicate its potential as a lead compound for developing new therapeutic agents. Interaction studies often focus on its binding affinity to specific receptors or enzymes, providing insights into its mechanism of action and efficacy in biological systems .

Several compounds share structural similarities with 2-furanethanol, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Furfuryl AlcoholC5_5H6_6O2_2Contains a hydroxymethyl group
5-HydroxymethylfurfuralC6_6H6_6O3_3A sugar derivative used in food chemistry
2-FurylmethanolC5_5H6_6OLacks an amino group

Uniqueness: Unlike these compounds, 2-furanethanol combines both amino and hydroxyl functionalities, which enhances its reactivity and potential applications in medicinal chemistry.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-furanethanol

Dates

Modify: 2023-08-15

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